molecular formula C15H18BrNO2 B2951987 (3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2194845-94-6

(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2951987
CAS RN: 2194845-94-6
M. Wt: 324.218
InChI Key: DODFEDCPZHRQLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to construct the molecule. This often involves retrosynthetic analysis, where the target molecule is deconstructed into simpler precursor molecules .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give clues about how the compound behaves under different conditions .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane”, focusing on six unique applications:

Synthetic Methodology in Organic Chemistry

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research directed towards the stereoselective preparation of this structure has significant implications in synthetic organic chemistry .

Nematicidal Activity

Compounds derived from 8-azabicyclo[3.2.1]octane have shown nematicidal activity against root-knot nematodes, which are significant pests in agriculture. This application is crucial for developing new pesticides and protecting crops .

High Energy Density Compounds

The structure of 8-azabicyclo[3.2.1]octane compounds has been investigated for their potential as high energy density compounds (HEDCs), which are important in military, national defense, and civil applications .

Pharmacological Properties

Tropane alkaloids, which include the 8-azabicyclo[3.2.1]octane core, have potent pharmacological properties and are used as anticholinergics or stimulants due to their psychoactive effects .

Medical Applications

Tropane alkaloids find extensive applications in medicine as antidotes, anesthetics, antiemetics, motion sickness drugs, and antispasmodics, among others .

Biotechnological Research

The biogenesis, taxonomy, and cellular pathways of tropane alkaloids are subjects of biotechnological research, with implications for understanding plant metabolism and potential genetic engineering applications .

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could involve binding to specific proteins or other biomolecules .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

Future research could involve finding new applications for the compound, improving its synthesis, or studying its properties in more detail .

properties

IUPAC Name

(3-bromophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODFEDCPZHRQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

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